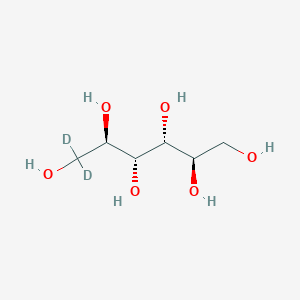

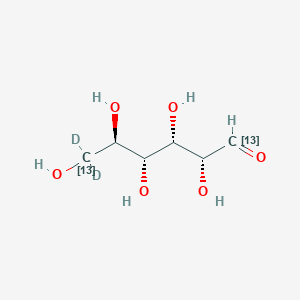

D-Mannitol-1,1'-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Mannitol-d2: is a deuterated form of D-Mannitol, a six-carbon sugar alcohol. It is a white crystalline powder with a sweet taste and is commonly used in various industries, including food, pharmaceuticals, and medicine. The deuterium labeling in D-Mannitol-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-d2 typically involves the reduction of D-Mannose-d2. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney Nickel or Palladium on Carbon under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the aldehyde group to a primary alcohol without affecting the deuterium labeling.

Industrial Production Methods: Industrial production of D-Mannitol-d2 can be achieved through microbial fermentation. Specific strains of bacteria or fungi, such as Leuconostoc mesenteroides, can be genetically engineered to produce D-Mannitol-d2 from deuterated glucose. The fermentation process involves optimizing the growth conditions, such as pH, temperature, and nutrient availability, to maximize the yield of D-Mannitol-d2.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Mannitol-d2 can undergo oxidation reactions to form D-Mannose-d2 or D-Mannitol-d2 derivatives. Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: As mentioned earlier, D-Mannitol-d2 is typically synthesized through the reduction of D-Mannose-d2.

Substitution: D-Mannitol-d2 can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with catalysts like Raney Nickel or Palladium on Carbon.

Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.

Major Products:

Oxidation: D-Mannose-d2, D-Mannitol-d2 derivatives.

Reduction: D-Mannitol-d2.

Substitution: Halogenated or esterified D-Mannitol-d2 derivatives.

Scientific Research Applications

Chemistry: D-Mannitol-d2 is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying molecular structures and interactions.

Biology: In biological research, D-Mannitol-d2 is used to trace metabolic pathways and understand the role of mannitol in various physiological processes. It is also used in studies involving osmotic stress and cellular responses.

Medicine: D-Mannitol-d2 is used in medical research to study its effects as an osmotic diuretic. It helps in understanding the pharmacokinetics and pharmacodynamics of mannitol in the human body.

Industry: In the food industry, D-Mannitol-d2 is used as a low-calorie sweetener and a stabilizer in various products. Its deuterium labeling also makes it useful in quality control and product testing.

Mechanism of Action

D-Mannitol-d2 exerts its effects primarily through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in increased urine production and reduced intracranial and intraocular pressure. The deuterium labeling does not significantly alter its mechanism of action compared to non-deuterated D-Mannitol.

Comparison with Similar Compounds

D-Mannitol: The non-deuterated form of D-Mannitol-d2, commonly used in similar applications.

L-Sorbitol: An isomer of D-Mannitol with similar properties and applications.

Erythritol: Another sugar alcohol used as a low-calorie sweetener.

Uniqueness: D-Mannitol-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to non-deuterated compounds.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

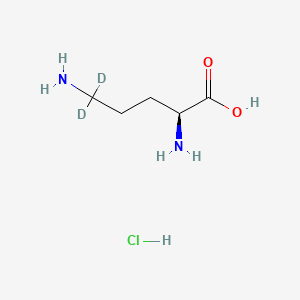

IUPAC Name |

(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |

InChI Key |

FBPFZTCFMRRESA-SRGBYSQTSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)

![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)